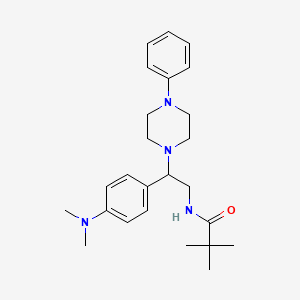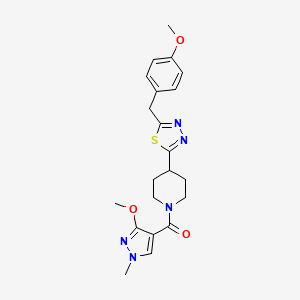
(3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C21H25N5O3S and its molecular weight is 427.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
Research has demonstrated the synthesis and antimicrobial activity of various pyridine derivatives, including compounds similar to the one , showcasing their potential in medicinal chemistry. These derivatives are synthesized using substituted benzothiazoles and acid chlorides, leading to compounds with variable antimicrobial activity against bacterial and fungal strains (Patel, Agravat, & Shaikh, 2011). The structural and spectral analysis of these compounds, including IR, 1H NMR, and Mass spectra, helps in establishing their chemical identities and potential applications.
Antimicrobial and Antitumor Activity
The antimicrobial and potential antitumor activities of new indole derivatives, including those containing pyrazoles, have been explored. These compounds have been developed using key intermediates and tested in vitro for tumor cell-growth inhibition, suggesting their utility in cancer research (Farghaly, 2010).
Novel Heterocyclic Compounds
Further research has led to the synthesis of novel heterocyclic compounds, like (3-phenyl-5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanones, showing significant antimicrobial activity. These compounds, especially those with methoxy groups, exhibit high activity, indicating their potential in developing new antimicrobial agents (Kumar, Meenakshi, Kumar, & Kumar, 2012).
Molecular Interaction Studies
Additionally, molecular interaction studies of certain antagonists with cannabinoid receptors have provided insights into their binding mechanisms. Such research enhances understanding of receptor-ligand interactions, which is crucial for drug design and development (Shim, Welsh, Cartier, Edwards, & Howlett, 2002).
Crystal Structure and Disorder Analysis
Isomorphous structures of methyl- and chloro-substituted small heterocyclic analogues have been examined, showing extensive disorder. Understanding such structural aspects is vital for crystallography and materials science, highlighting the complexity of molecular structures (Swamy, Müller, Srinivasan, Perumal, & Krishnakumar, 2013).
Properties
IUPAC Name |
(3-methoxy-1-methylpyrazol-4-yl)-[4-[5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O3S/c1-25-13-17(19(24-25)29-3)21(27)26-10-8-15(9-11-26)20-23-22-18(30-20)12-14-4-6-16(28-2)7-5-14/h4-7,13,15H,8-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKWSNVYLAXKXGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)N2CCC(CC2)C3=NN=C(S3)CC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
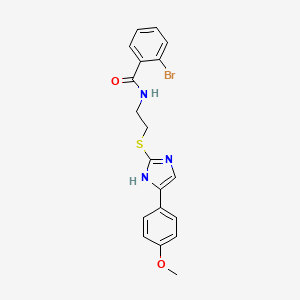
![1-(7-(4-Hydroxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B2435706.png)
![2-[[4-(4-Ethoxyphenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine](/img/structure/B2435707.png)
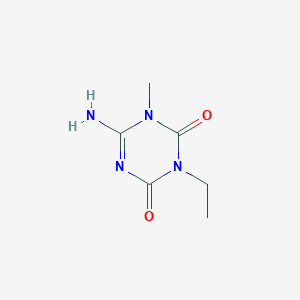
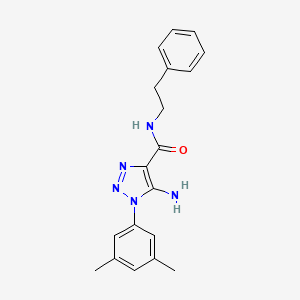
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-4-methylbenzenesulfonamide](/img/structure/B2435713.png)
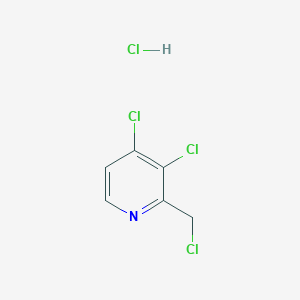
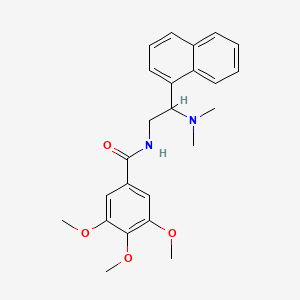

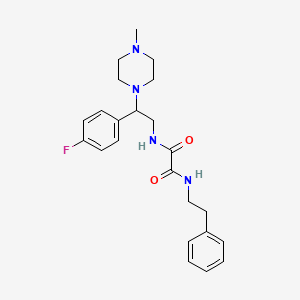
![1-[3-(4-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2435720.png)
![(Z)-ethyl 2-(2-((4-(azepan-1-ylsulfonyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2435721.png)
![N-(2,4-dimethoxybenzyl)-2-(6-morpholin-4-yl-1H-pyrrolo[2,3-b]pyridin-1-yl)acetamide](/img/structure/B2435722.png)
